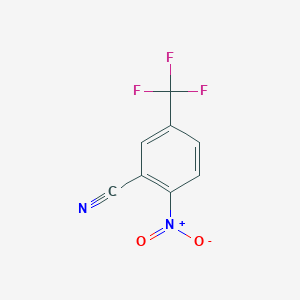

2-Nitro-5-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFVTHPGDCWXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649946 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-52-8 | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS No. 16499-52-8). As a key fluorinated building block, this compound presents significant opportunities in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl, nitro, and cyano substituents.

Core Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the molecular formula C₈H₃F₃N₂O₂ and a molecular weight of 216.12 g/mol .[1][2][3] The presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group significantly influences the electronic nature of the aromatic ring, making it a versatile intermediate for various chemical transformations.

Physicochemical Data

| Property | Value/Description | Source(s) |

| CAS Number | 16499-52-8 | [1][2] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3] |

| Molecular Weight | 216.12 g/mol | [1][3][4] |

| Physical Form | Solid | [2][4] |

| IUPAC Name | This compound | [2] |

| Solubility | Likely low solubility in water. Expected to be soluble in common organic solvents such as dichloromethane, toluene, and other similar non-polar to moderately polar solvents. | [4] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Predicted Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro, trifluoromethyl, and cyano groups will cause these protons to be significantly deshielded, appearing at high chemical shifts (likely in the δ 7.5-8.5 ppm range). The coupling patterns will be consistent with a 1,2,4-trisubstituted benzene ring.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the eight carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the nitro and cyano groups will also be significantly deshielded.

1.2.3. IR Spectroscopy

The infrared spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity band around 2230 cm⁻¹.

-

NO₂ (Nitro): Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F (Trifluoromethyl): Strong, broad absorptions in the 1350-1100 cm⁻¹ region.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

1.2.4. Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 216. Key fragmentation patterns would likely involve the loss of NO₂, CN, and potentially fragments from the trifluoromethyl group.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves the nitration of a suitable precursor. A logical starting material is 3-(trifluoromethyl)benzonitrile. The directing effects of the meta-directing cyano and trifluoromethyl groups would favor the introduction of the nitro group at the ortho position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzonitrile

This protocol is a general procedure for aromatic nitration and should be optimized for this specific substrate.[5][6][7]

Materials:

-

3-(Trifluoromethyl)benzonitrile

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3-(trifluoromethyl)benzonitrile to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 3-(trifluoromethyl)benzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product may form.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its three functional groups, offering multiple avenues for derivatization.

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical intermediates. This can be achieved using various reagents, such as iron in acidic media or catalytic hydrogenation.[8]

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating. This provides a route to 2-Nitro-5-(trifluoromethyl)benzoic acid.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group ortho to potential leaving groups (if any were present) would activate the ring towards nucleophilic aromatic substitution (SNAr). While there is no leaving group in the starting material, this high degree of electron deficiency in the ring is a key feature of its reactivity.

Applications in Drug Discovery and Development

Trifluoromethylated and nitrated aromatic compounds are prevalent in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group.[9] Benzonitrile derivatives are also widely used in the development of various therapeutic agents.[8]

While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs suggest its potential as a valuable intermediate for the synthesis of:

-

Kinase Inhibitors: The corresponding aniline (from nitro reduction) is a common scaffold for inhibitors targeting the ATP-binding site of kinases.

-

Antitubercular Agents: Related nitro-substituted benzamides and similar structures have shown promise as antitubercular agents.[8]

-

Anticancer and Anti-inflammatory Agents: The trifluoromethyl group is a common feature in many modern drugs for these indications.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as oxidizing agents, reducing agents, and strong acids.[4]

Conclusion

This compound is a fluorinated building block with significant potential for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of electron-withdrawing groups makes it a versatile platform for a variety of chemical transformations. This guide provides a foundational understanding of its properties and reactivity to aid researchers in leveraging this compound for their synthetic and drug discovery endeavors.

References

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–148. [Link]

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

PubChem. 2-Amino-5-nitrobenzonitrile. [Link]

-

IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]

-

ResearchGate. methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 16499-52-8 [sigmaaldrich.com]

- 3. This compound , 98% , 16499-52-8 - CookeChem [cookechem.com]

- 4. 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China | CAS 65781-03-1 [nj-finechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS: 16499-52-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its structure is distinguished by three powerful and synthetically versatile functional groups: a nitrile (-CN), a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group. This unique combination makes it a sought-after building block in drug discovery and agrochemical research.

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. It is prized in medicinal chemistry for its ability to enhance crucial drug-like properties, including metabolic stability (by blocking sites of oxidative metabolism), lipophilicity (aiding membrane permeability), and target binding affinity through strong electrostatic interactions.[1] The nitro and nitrile groups provide reactive handles for a wide array of chemical transformations, allowing for the strategic construction of diverse molecular scaffolds, particularly heterocyclic systems found in many biologically active agents.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling for professionals engaged in advanced chemical research.

Section 1: Physicochemical and Spectroscopic Profile

The physical and spectral properties of this compound are fundamental to its application in synthesis, dictating reaction conditions, purification strategies, and methods for characterization.

Physicochemical Properties

The key physical constants for this compound are summarized below. These values are critical for planning experimental setups, from solvent selection to purification methods like distillation or recrystallization.

| Property | Value | Source(s) |

| CAS Number | 16499-52-8 | N/A |

| Molecular Formula | C₈H₃F₃N₂O₂ | [4] |

| Molecular Weight | 216.12 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| Boiling Point | 304 °C | [5][6] |

| Density | 1.49 g/cm³ | [5][6] |

| Flash Point | 138 °C | [5][6] |

| Solubility | Low in water; soluble in common organic solvents (e.g., DCM, Toluene, DMF, DMSO) | [7] |

Predicted Spectroscopic Profile

While experimental spectra for this specific CAS number are not widely published in public databases, a robust spectroscopic profile can be predicted based on the known effects of its functional groups and analysis of structurally similar compounds.[4][8][9] Confirmation of identity and purity post-synthesis should always involve a combination of the following analytical techniques.

| Technique | Predicted Key Features |

| ¹H NMR | The spectrum will show three signals in the aromatic region (approx. δ 8.0-9.0 ppm). Due to the powerful electron-withdrawing effects of all three substituents, all protons will be significantly downfield shifted. Expected pattern: H-6 (doublet, ~δ 8.8), H-4 (doublet of doublets, ~δ 8.5), H-3 (doublet, ~δ 8.2). |

| ¹³C NMR | Expected signals for 8 distinct carbons. Key signals include the nitrile carbon (C≡N, ~δ 115-120 ppm), the CF₃ carbon (quartet due to ¹JC-F coupling, ~δ 120-125 ppm), and the aromatic carbons attached to the nitro and CF₃ groups. The aromatic carbons will also show smaller C-F couplings. |

| IR Spectroscopy | - C≡N Stretch: Strong, sharp absorption around 2230-2240 cm⁻¹.[10]- NO₂ Stretch: Two strong absorptions: asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹).[10]- C-F Stretch: Strong, broad absorptions in the 1100-1350 cm⁻¹ region.[10]- Aromatic C=C: Medium absorptions from 1450-1600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 216.01 (for the exact mass C₈H₃F₃N₂O₂).- Key Fragments: Expect losses of NO₂ (m/z 170), CN (m/z 190), and potentially the CF₃ group. |

Section 2: Synthesis and Purification

The synthesis of this compound typically leverages the high degree of activation conferred by its electron-withdrawing groups. A highly effective and industrially relevant approach is the nucleophilic aromatic substitution (SNAr) of a corresponding halo-precursor with a cyanide salt.

Representative Synthesis Protocol: Cyanation of 4-Chloro-3-nitrobenzotrifluoride

This protocol is based on established methods for cyanation of activated aryl halides.[11] The reaction proceeds via an addition-elimination mechanism, where the potent electron-withdrawing nitro and trifluoromethyl groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.[12][13]

dot

Caption: Workflow for the synthesis of the target compound via SNAr.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge Copper(I) cyanide (CuCN, 1.1 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 3-5 mL per gram of starting material). The choice of a polar aprotic solvent is critical as it effectively solvates the copper salt while not interfering with the nucleophile.

-

Substrate Addition: Add 4-Chloro-3-nitrobenzotrifluoride (1.0 equivalent) to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere. The elevated temperature is necessary to overcome the activation energy for the substitution on the aromatic ring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the dark mixture into a stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper-cyanide complexes. This step is crucial for breaking down residual cyanide and copper complexes to facilitate product extraction.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/heptane) or by column chromatography on silica gel to afford the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS, comparing the results to the predicted profile.

Section 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

dot

Caption: Key chemical transformations of the title compound.

Key Transformations

-

Reduction of the Nitro Group: The most common and synthetically valuable reaction is the reduction of the nitro group to an amine (aniline). This transformation is a gateway to a vast array of subsequent reactions. Standard conditions include catalytic hydrogenation (H₂ over Pd/C) or using reducing metals in acidic media (e.g., Fe or SnCl₂ in HCl). The resulting 2-amino-5-(trifluoromethyl)benzonitrile is a key precursor for building heterocyclic rings, such as those found in kinase inhibitors.[2]

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a primary amide and, upon further reaction, a carboxylic acid. This allows for the introduction of another key functional group for amide coupling or other modifications.

-

Nucleophilic Aromatic Substitution (SNAr): While the ring already contains three substituents, the strong activation by the existing groups could potentially allow for the displacement of the nitro group by exceptionally strong nucleophiles, although this is less common than reactions at the nitro or nitrile functionalities.[14]

Application as a Scaffold in Drug Discovery

The 2-nitro-5-(trifluoromethyl)phenyl scaffold is a "privileged structure" in medicinal chemistry. After reduction of the nitro group to an amine, the resulting aniline can be used to construct a variety of pharmacologically active cores.

-

Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The aniline derived from the title compound is an ideal starting point for building fused ring systems like pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of various kinases implicated in cancer.[3]

-

Antitubercular Agents: Structurally related compounds are precursors to advanced antitubercular drug candidates like the benzothiazinones (BTZs), which highlights the value of this substitution pattern in developing novel anti-infective agents.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

| Hazard Class | GHS Statement | Pictogram | Precaution |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| General Handling | N/A | N/A | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.

-

Dispensing: When weighing and dispensing the solid, avoid generating dust. Use non-sparking tools.

-

Spill Response: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal. Do not discharge into sewer systems.[16]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[7]

-

Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[16]

References

-

Methylamine Supplier. (n.d.). 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design. Retrieved from [Link]

- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR [m.chemicalbook.com]

- 9. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 13C NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vapourtec.com [vapourtec.com]

- 15. byjus.com [byjus.com]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS: 16499-52-8)

Executive Summary

2-Nitro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by the presence of three distinct functional groups—a nitrile (-CN), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group—this molecule serves as a versatile building block for the synthesis of complex chemical entities. The strong electron-withdrawing nature of these substituents activates the benzene ring for various chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals, particularly in oncology and infectious diseases.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic workflow, key applications in drug discovery, and rigorous protocols for its characterization and safe handling.

Physicochemical & Structural Properties

The unique arrangement of its functional groups dictates the compound's physical and chemical behavior. The trifluoromethyl group enhances metabolic stability and lipophilicity in derivative compounds, while the nitro and nitrile groups provide reactive handles for further chemical modification.[2]

A summary of its core quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 16499-52-8 | [4][5] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [5][6][7] |

| Molecular Weight | 216.12 g/mol | [4][5][6][7] |

| Appearance | Light yellow to yellow solid | [6][7] |

| Boiling Point | 304 °C | [6][7] |

| Density | 1.49 g/cm³ | [6][7] |

| Flash Point | 138 °C | [6][7] |

| Solubility | Low in water; soluble in organic solvents (e.g., dichloromethane, toluene) | [8] |

| Storage | Store at room temperature in a dry, well-ventilated area in a tightly sealed container.[4][5][7] |

Synthesis and Mechanistic Considerations

The preparation of this compound is typically achieved through the electrophilic nitration of a suitable precursor, 3-(trifluoromethyl)benzonitrile. The selection of the nitrating agent and strict temperature control are critical for achieving high yield and purity.

Experimental Protocol: Synthesis via Nitration

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Step 1: Preparation of the Nitrating Mixture

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to 0 °C using an ice-salt bath.

-

Slowly add concentrated nitric acid (HNO₃, 1.2 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C. The combination of a strong acid with nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step 2: Nitration Reaction

-

Dissolve 3-(trifluoromethyl)benzonitrile (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

-

Add this solution dropwise to the pre-cooled nitrating mixture. The reaction is highly exothermic; meticulous control of the addition rate is crucial to keep the internal temperature between 0 and 5 °C. This temperature range is optimal for preventing over-nitration and the formation of unwanted side products.

Step 3: Reaction Monitoring and Quenching

-

Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step precipitates the solid organic product while dissipating the heat generated from the dilution of the strong acids.

Step 4: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the final product as a purified, crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry.[2] The title compound is particularly valuable due to its combination of functional groups that can be strategically manipulated.

-

Precursor for Heterocyclic Synthesis: The nitrile group can be hydrolyzed, reduced, or converted into other functional groups like tetrazoles, which are common in drug molecules.[9]

-

Modulation of Pharmacokinetic Properties: The -CF₃ group is a bioisostere for a methyl group but is metabolically more stable and significantly increases lipophilicity, which can improve cell membrane permeability.

-

Intermediate for Anti-Infective Agents: Structurally related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are key precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a class of potent antitubercular agents.[1][10] This highlights the direct applicability of this structural motif in developing drugs for infectious diseases.

Quality Control & Spectroscopic Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. This self-validating system ensures that the identity and quality of the synthesized material meet the rigorous standards required for research and development.

Analytical Workflow

Caption: Orthogonal workflow for the analytical validation of the final product.

Expected Spectral Signatures

-

¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show three signals in the aromatic region (approx. δ 7.8-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) would be consistent with a 1,2,4-trisubstituted ring system.

-

¹³C NMR (in CDCl₃, 100 MHz): Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon attached to the -CF₃ group (exhibiting a quartet due to C-F coupling) around δ 120-135 ppm, and the carbon attached to the nitro group around δ 145-155 ppm.

-

FT-IR (ATR): Characteristic vibrational bands are expected for:

-

C≡N stretch: ~2230 cm⁻¹

-

Asymmetric NO₂ stretch: ~1530 cm⁻¹

-

Symmetric NO₂ stretch: ~1350 cm⁻¹

-

C-F stretches: A strong, broad absorption in the ~1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at an m/z value of 216.12, confirming the molecular weight of the compound.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in accordance with the information provided in its Safety Data Sheet (SDS).

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed | [4] |

| Precautionary Statements | P264, P270, P280, P301+P312 | [11] |

Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[12][13]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[11]

-

Handling Practices: Avoid generating dust.[13] Use non-sparking tools. Do not eat, drink, or smoke in the handling area.[11][13] Wash hands thoroughly after handling.[13]

Storage and Disposal

-

Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[8][12][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Conclusion

This compound is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, coupled with its strategic importance in the synthesis of high-value molecules like antitubercular agents, underscore its significance for researchers in drug discovery and materials science. The protocols outlined in this guide for its synthesis, characterization, and handling provide a robust framework for its effective and safe utilization in a research and development setting.

References

-

5-Nitro-2-(Trifluoromethyl)Benzonitrile. Methylamine Supplier. [Link]

-

Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 183–188. [Link]

-

Safety Data Sheet: Nitrobenzene ≥98,5 %. Carl ROTH. [Link]

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCrData, 6(2). [Link]

- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

Fu, L. M., & Zhao, Y. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o972. [Link]

- CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.

Sources

- 1. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. This compound | 16499-52-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound , 98% , 16499-52-8 - CookeChem [cookechem.com]

- 7. This compound CAS#: 16499-52-8 [amp.chemicalbook.com]

- 8. 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China | CAS 65781-03-1 [nj-finechem.com]

- 9. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. combi-blocks.com [combi-blocks.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Definitive Guide to the Structural Elucidation of 2-Nitro-5-(trifluoromethyl)benzonitrile

Abstract

This comprehensive technical guide provides a detailed, multi-technique approach to the structural elucidation of 2-Nitro-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of experimental choices and data interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure of the title compound. While experimental spectra for this compound are not publicly available, this guide provides detailed protocols and interprets predicted data based on established principles and spectral data from structurally analogous compounds.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The title compound, this compound, possesses a unique substitution pattern on the benzene ring, with a nitrile, a nitro group, and a trifluoromethyl group. Each of these functional groups imparts distinct electronic and steric properties that influence the molecule's reactivity and potential biological activity. Therefore, a robust and systematic approach to confirming the precise arrangement of these substituents is paramount.

This guide will detail a logical workflow for the structural elucidation of this compound, beginning with non-destructive spectroscopic techniques and culminating in a comprehensive analysis that leaves no ambiguity. The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explained, providing a field-proven framework for the analysis of complex aromatic compounds.

The Spectroscopic Toolkit: A Multi-Pronged Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle, with each spectroscopic technique providing a unique set of clues. By combining the information from NMR, FT-IR, and Mass Spectrometry, a complete and self-consistent picture of the molecule emerges.

Workflow for Spectroscopic Analysis

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]

Experimental Protocol: NMR Sample Preparation

A meticulously prepared sample is fundamental to acquiring high-quality NMR data.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh the appropriate amount of this compound into a small, clean vial.[2]

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]

-

Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer.

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

-

Add a small amount of TMS to the NMR tube as an internal reference (0 ppm).

-

Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

¹H NMR Spectroscopy: Deciphering the Proton Environment

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The aromatic region of the ¹H NMR spectrum is expected to provide definitive information about the substitution pattern of the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 | d | 1H | H-6 | Deshielded by the electron-withdrawing nitro group at C-2 and the trifluoromethyl group at C-5. |

| ~ 8.2 | dd | 1H | H-4 | Influenced by the ortho nitro group and the para trifluoromethyl group. |

| ~ 7.9 | d | 1H | H-3 | Primarily deshielded by the adjacent nitro group. |

Causality of Signal Assignment:

-

The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons.

-

The trifluoromethyl group (-CF₃) is also strongly electron-withdrawing, further deshielding nearby protons.

-

The nitrile group (-CN) has a moderate deshielding effect.

-

The coupling pattern (splitting) arises from spin-spin interactions between adjacent protons. The expected doublet (d) and doublet of doublets (dd) are consistent with the proposed 1,2,4-trisubstituted pattern.

¹³C NMR and DEPT Spectroscopy: Visualizing the Carbon Skeleton

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 148 | No Signal | C-2 | Attached to the strongly electron-withdrawing nitro group. | | ~ 136 | Positive | C-6 | Aromatic CH. | | ~ 133 | Positive | C-4 | Aromatic CH. | | ~ 130 (q) | No Signal | C-5 | Attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. | | ~ 128 | Positive | C-3 | Aromatic CH. | | ~ 123 (q) | No Signal | -CF₃ | The trifluoromethyl carbon, will appear as a quartet with a large coupling constant. | | ~ 116 | No Signal | C-1 | Attached to the nitrile group. | | ~ 115 | No Signal | -CN | The nitrile carbon. |

Expert Insights: The characteristic quartets for the C-5 and -CF₃ carbons, arising from coupling with the three fluorine atoms, are a definitive signature of the trifluoromethyl group's presence and position.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[3][4]

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For this compound, cross-peaks are expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will definitively link the proton signals at ~8.5, ~8.2, and ~7.9 ppm to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations include:

-

H-6 to C-2, C-4, and the -CN carbon.

-

H-4 to C-2, C-5, C-6, and the -CN carbon.

-

H-3 to C-1, C-2, and C-5.

-

HMBC Connectivity Diagram

Caption: Predicted key HMBC correlations for this compound. (Note: A placeholder for a chemical structure image is used here. In a real application, the image would be generated or inserted).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5][6]

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)

Materials:

-

This compound (1-2 mg)

-

Potassium Bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Gently grind the this compound sample in the agate mortar.

-

Add the KBr powder and thoroughly mix with the sample by grinding.[7]

-

Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Interpreting the FT-IR Spectrum

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2230 | Strong, Sharp | C≡N stretch | Nitrile |

| ~ 1530 and ~1350 | Strong | Asymmetric and Symmetric N-O stretch | Nitro |

| ~ 1320 | Strong | C-F stretch | Trifluoromethyl |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |

Causality of Band Assignments:

-

The strong, sharp peak around 2230 cm⁻¹ is highly characteristic of the nitrile group's C≡N triple bond stretch.

-

The two strong absorptions for the nitro group are due to the asymmetric and symmetric stretching of the N-O bonds. Their presence is a strong indicator of this functional group.[8][9]

-

The trifluoromethyl group typically exhibits strong C-F stretching bands in the 1400-1100 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural information.

Experimental Protocol: Electron Ionization (EI-MS)

Procedure:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The solution is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpreting the Mass Spectrum

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₃F₃N₂O₂) is 216.02 g/mol . A prominent molecular ion peak is expected at m/z = 216.

-

Key Fragmentation Pathways:

-

Loss of NO₂: A fragment ion at m/z = 170, corresponding to the loss of a nitro group (46 amu).

-

Loss of CF₃: A fragment ion at m/z = 147, corresponding to the loss of the trifluoromethyl group (69 amu).

-

Loss of CN: A fragment ion at m/z = 190, corresponding to the loss of the nitrile group (26 amu).

-

The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the presence of the specific functional groups.[10]

The Ultimate Confirmation: X-ray Crystallography

While the combination of NMR, FT-IR, and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12][13]

Protocol: Growing Single Crystals

Obtaining crystals of suitable quality for X-ray diffraction is often the most challenging step.

General Procedure:

-

Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

-

Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Alternatively, slow cooling of a saturated solution can also yield single crystals.

Once a suitable crystal is obtained, it can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer. The resulting diffraction pattern is then used to solve the crystal structure, providing precise bond lengths, bond angles, and the absolute configuration of the molecule.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR, augmented by 2D methods, provide a detailed map of the proton and carbon framework and their connectivity. FT-IR spectroscopy offers rapid confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment. While X-ray crystallography remains the gold standard for absolute structure determination, the judicious application and expert interpretation of these spectroscopic methods provide the certainty required for advancing research and development in the chemical sciences.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

Drawell Scientific Instrument Co., Ltd. (2023). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. NMR Sample Preparation. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.

-

Emory University, Department of Chemistry. Small molecule NMR sample preparation. Retrieved from [Link]

- Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.

- Mikaia, A. I. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved from [Link]

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-17.

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

- Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.

-

Columbia University, NMR Core Facility. HSQC and HMBC. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. Ch 13 - Aromatic H. Retrieved from [Link]

-

Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

-

San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

- ACS Publications. (2022, May 16).

- Mikaia, A. I. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.

-

Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]

-

LibreTexts. (2021, August 15). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. Retrieved from [Link]

-

PubChem. 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

- Sundaraganesan, N., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 46, 163-171.

-

SpectraBase. Benzonitrile. Retrieved from [Link]

- Fu, D., & Zhao, B. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(6), o972.

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. jascoinc.com [jascoinc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. scribd.com [scribd.com]

- 10. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 11. eas.org [eas.org]

- 12. rigaku.com [rigaku.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 2-Nitro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Nitro-5-(trifluoromethyl)benzonitrile, a key intermediate in medicinal chemistry and materials science. Given the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document serves as a predictive and interpretative guide based on established spectroscopic principles and data from structurally analogous molecules. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique electronic profile that dictates its spectroscopic behavior. The benzene ring is substituted with three strongly electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This electronic arrangement leads to a significant deshielding of the aromatic protons and carbons, which will be a recurring theme in the interpretation of its NMR spectra. The distinct vibrational modes of these functional groups will give rise to characteristic absorption bands in the IR spectrum, while the overall structure will influence its fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine the expected features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display a complex splitting pattern for the three remaining protons on the benzene ring. Due to the strong deshielding effect of the substituents, these protons will resonate at a relatively high chemical shift (downfield), likely in the range of 8.0-9.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | ~8.5 - 8.8 | Doublet (d) | ³J ≈ 8-9 Hz | Ortho to the strongly deshielding nitro group. |

| H-4 | ~8.2 - 8.5 | Doublet of doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz | Ortho to the trifluoromethyl group and meta to the nitro group. |

| H-6 | ~8.8 - 9.1 | Doublet (d) | ⁴J ≈ 2-3 Hz | Ortho to both the nitro and nitrile groups, experiencing the strongest deshielding. |

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The nitro group is one of the most powerful electron-withdrawing groups, causing a significant downfield shift for the ortho and para protons. The trifluoromethyl and nitrile groups also contribute to this deshielding effect.

Diagram 1: Predicted ¹H NMR Splitting Pattern

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile, nitro, and trifluoromethyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2230 - 2240 | Medium | C≡N stretch | Characteristic stretching frequency for an aromatic nitrile. |

| ~1530 - 1550 | Strong | Asymmetric NO₂ stretch | Electron-withdrawing nature of the ring enhances this absorption. |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretch | A key diagnostic band for nitro compounds. |

| ~1320 | Strong | C-F stretch | Strong absorption typical for trifluoromethyl groups. |

| ~1100 - 1200 | Strong | C-F stretch | Multiple strong bands are expected in this region for the -CF₃ group. |

| ~3100 - 3000 | Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~1600, ~1475 | Medium | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular ion peak for this compound is expected at m/z 216.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss | Rationale |

| 216 | [C₈H₃F₃N₂O₂]⁺˙ | - | Molecular ion (M⁺˙) |

| 186 | [C₈H₃F₃N]⁺˙ | NO | Loss of nitric oxide is a common fragmentation pathway for nitroaromatics. |

| 170 | [C₈H₃F₃N₂]⁺ | O | Loss of an oxygen atom from the nitro group. |

| 147 | [C₇H₃F₃]⁺˙ | NO₂, CN | Loss of the nitro and nitrile groups. |

| 145 | [C₇H₄F₃]⁺ | - | A common fragment for trifluoromethyl-substituted aromatics. |

| 69 | [CF₃]⁺ | C₇H₃N₂O₂ | Trifluoromethyl cation. |

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways of the parent molecule.

Experimental Protocols

To obtain high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹⁹F NMR, a dedicated probe or a broadband probe is required.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that relies on the combined interpretation of NMR, IR, and MS data. This guide provides a robust predictive framework for understanding the expected spectral features of this important molecule. By leveraging the principles outlined herein, researchers and scientists can confidently identify and characterize this compound in their synthetic and analytical workflows.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

A Technical Guide to the Physicochemical Properties of 2-Nitro-5-(trifluoromethyl)benzonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

2-Nitro-5-(trifluoromethyl)benzonitrile, a substituted aromatic nitrile, represents a cornerstone building block in modern medicinal chemistry and materials science. Its unique electronic and steric profile—shaped by the interplay of a strongly electron-withdrawing trifluoromethyl group, a nitro group, and a cyano moiety—renders it a highly valuable intermediate for synthesizing complex molecular architectures. Professionals in drug discovery recognize such fluorinated scaffolds for their potential to enhance critical pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind these properties and furnish field-proven, authoritative protocols for their experimental determination. This document is designed to empower researchers to fully leverage this compound's potential by understanding its fundamental behavior in experimental and biological systems.

Core Molecular and Physical Properties

A compound's identity and basic physical characteristics are the foundation of its application. These properties govern its handling, storage, and suitability for various reaction conditions.

Chemical Identity

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 5 with cyano, nitro, and trifluoromethyl groups, respectively.

| Identifier | Value | Source(s) |

| CAS Number | 16499-52-8 | [1][2] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3] |

| Molecular Weight | 216.12 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | N#CC1=CC(C(F)(F)F)=CC=C1=O | [3] |

| InChI Key | FHFVTHPGDCWXTD-UHFFFAOYSA-N | [1] |

Physical State and Appearance

At ambient conditions, this compound is a light yellow to yellow crystalline solid.[1] This solid nature implies a relatively stable crystal lattice and a low vapor pressure, simplifying handling and reducing inhalation exposure risk compared to volatile liquids.

Thermal Properties

Thermal characteristics are critical for defining safe storage temperatures and predicting behavior in heated reactions.

| Property | Value | Source(s) |

| Boiling Point | 304 °C | [4] |

| Flash Point | 138 °C | [4] |

The high boiling point is indicative of strong intermolecular forces, while the flash point necessitates caution against ignition sources at elevated temperatures. The compound should be stored at room temperature in a dry, well-sealed container.[1]

Lipophilicity and Solubility: The Keys to Biological Behavior

Lipophilicity and solubility are paramount predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). They dictate how a molecule interacts with biological membranes and aqueous environments.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the industry standard for measuring lipophilicity. A positive LogP indicates a preference for a lipid environment, suggesting better membrane permeability but potentially lower aqueous solubility.

| Parameter | Value | Method | Source(s) |

| LogP | 2.485 | Computationally Derived | [3] |

Expert Insight: A calculated LogP of ~2.5 places this molecule in a favorable "Rule of Five" space, suggesting a good balance between solubility and permeability. However, computational models can be imprecise. Experimental verification is essential for any drug development program. The strong dipole moments of the nitro and cyano groups, countered by the lipophilic trifluoromethyl and benzene moieties, make this an interesting case where experimental data is crucial.

Workflow for Experimental LogP Determination

The following diagram outlines the decision-making process for selecting an appropriate experimental method for LogP determination.

Caption: Decision workflow for selecting a LogP determination method.

Protocol 2.1.1: Experimental LogP Determination by Shake-Flask Method

This method directly measures the partitioning of the compound and is considered the benchmark for accuracy.

-

Phase Saturation: Prepare a mixture of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the layers carefully.

-

Stock Solution: Prepare a stock solution of this compound in the saturated 1-octanol phase at a concentration that can be accurately quantified (e.g., 1 mg/mL).

-

Partitioning: Add a precise volume of the octanol stock solution to a known volume of the saturated aqueous buffer in a glass vial (e.g., 1 mL octanol phase into 1 mL aqueous phase).

-

Equilibration: Tightly cap the vial and shake or agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). Centrifuge the vial to ensure complete phase separation.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the compound's aromatic nature.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Solubility

While quantitative data is not publicly available, the molecular structure provides strong indicators of its solubility profile.

-

Aqueous Solubility: Expected to be very low. The molecule is non-ionizable and dominated by lipophilic surfaces (trifluoromethyl group, benzene ring). Related compounds like m-(Trifluoromethyl)nitrobenzene are noted as insoluble in water.[5]

-

Organic Solubility: Expected to have good solubility in common organic solvents such as dichloromethane, ethyl acetate, acetone, and toluene.[6] This is due to its ability to engage in dipole-dipole interactions and the overall organic nature of the molecule.

Expert Insight: For drug development, low aqueous solubility is a significant hurdle. Early formulation strategies, such as creating amorphous solid dispersions or using co-solvents, should be considered. Determining the kinetic and thermodynamic solubility is a critical first experimental step.

Protocol 2.2.1: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility, a crucial parameter for pre-formulation.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, then filter the suspension through a low-binding 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the clear filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer to determine the concentration of the dissolved compound.

-

Reporting: Report the solubility in mg/mL or µM at each pH.

Ionization Constant (pKa): An Analysis of Relevance

The pKa is the pH at which a compound is 50% ionized. It is a critical parameter for molecules with acidic or basic functional groups.

Expert Analysis: this compound is an aprotic, non-ionizable molecule under typical physiological conditions (pH 1-8).

-

The nitrile group (-CN) is extremely weakly basic and protonates only in super-acidic media. It can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, but this is an irreversible chemical reaction, not a pKa equilibrium.[7][8]

-

The nitro group (-NO₂) is non-basic.

-

The aromatic C-H bonds have extremely high pKa values (typically >40) and are not relevant in aqueous systems.

Therefore, determining a pKa for this compound is not a standard or necessary characterization step for drug development purposes. Its behavior is not pH-dependent. The more relevant investigation is its chemical stability in acidic and basic environments (see Section 4).

Chemical Stability Profile

Assessing chemical stability is a mandatory regulatory requirement to ensure a drug substance maintains its quality, efficacy, and safety over time.[3][5] The stability profile dictates storage conditions and shelf-life. Based on its functional groups, this compound has several potential degradation pathways.

-

Hydrolytic Stability: The nitrile group is the primary site of hydrolytic instability. Under strong acidic or basic conditions, it can hydrolyze, first to a primary amide and subsequently to a carboxylic acid (2-Nitro-5-(trifluoromethyl)benzoic acid).

-

Photostability: Nitroaromatic compounds are known to be susceptible to photolytic degradation.[4][9] Exposure to light, particularly UV light, can initiate reactions leading to the formation of various degradation products.

-

Oxidative Stability: The molecule is relatively electron-deficient and may be resistant to oxidation, but forced degradation studies with agents like hydrogen peroxide are necessary to confirm this.

-

Thermal Stability: As a solid with a high boiling point, it is expected to be thermally stable under standard storage conditions. Stress testing at elevated temperatures will confirm this and identify potential degradants.

Workflow for a Forced Degradation Study

This workflow is essential for developing a stability-indicating analytical method.

Caption: Workflow for conducting a forced degradation study and developing a stability-indicating method.

Protocol 4.1: General Stability Testing According to ICH Guidelines

This protocol outlines a typical forced degradation study required for regulatory submissions.

-

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. Aim for 5-20% degradation of the active ingredient.

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60-80°C. Sample at time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently (40-60°C). Sample at time points.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature. Sample at time points.

-

Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[10] A control sample should be protected from light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC method, preferably with both UV and Mass Spectrometric (MS) detection to identify the mass of any degradants.

-

Evaluation: Evaluate the chromatograms for new peaks. The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound and from each other.[11] Calculate mass balance to ensure all degradants are accounted for.

Spectroscopic Profile

-

¹H NMR: The spectrum will be simple, showing three signals in the aromatic region (approx. 7.5-8.5 ppm). Each proton on the ring is in a unique chemical environment, and they will appear as doublets or doublets of doublets due to ortho and meta coupling.

-

¹³C NMR: Will show 8 distinct signals. Key signals include the nitrile carbon (~115-120 ppm), carbons attached to the electron-withdrawing groups (CF₃ and NO₂), and the carbon of the trifluoromethyl group, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: Will show a sharp singlet around -63 ppm (relative to CFCl₃), characteristic of a benzotrifluoride moiety.

-

IR Spectroscopy: Key absorption bands are expected for:

-

-C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

-

-NO₂ (Nitro) stretch: Two strong bands, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).

-

C-F (Trifluoromethyl) stretch: Strong, complex absorptions in the 1300-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion (M⁺) should be observed at m/z 216. Common fragmentation patterns would involve the loss of NO, NO₂, and potentially the entire CF₃ group.

Conclusion and Forward Outlook

This compound is a molecule with a well-defined set of physicochemical properties that make it a versatile tool for chemical synthesis. Its lipophilicity (calculated LogP ~2.5) positions it well for applications requiring membrane permeability, though its predicted low aqueous solubility must be addressed experimentally during any formulation development. The absence of an ionizable group simplifies its behavior in different pH environments but places emphasis on understanding its hydrolytic stability under harsh conditions.

This guide has provided both the known properties and, critically, the authoritative, step-by-step frameworks for experimentally determining the unknown parameters. By following these protocols, researchers can generate the robust, reliable data required to advance their projects, whether in academic discovery or regulated drug development. The true value of this compound lies not just in its structure, but in a thorough, quantitative understanding of its behavior—an understanding that diligent experimental work, guided by the principles outlined herein, will surely provide.

References

-

National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). (1992). National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. [Online]. Available: [Link]

-

ICH. (2003). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Online]. Available: [Link]

-

Huynh-Ba, K. (Ed.). (2009). Handbook of Stability Testing in Pharmaceutical Development. Springer. [Online]. Available: [Link]

-

Dolan, J. W. (2002). "Stability-Indicating Assays: Method Development," LCGC North America, 20(4), 346-349. [Online]. Available: [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Online]. Available: [Link]

-

Donovan, S. F., & Pescatore, M. C. (2002). Method for the determination of partition coefficients by high-performance liquid chromatography. Journal of Chromatography A, 952(1-2), 47-61. [Online]. Available: [Link]

-

ICH. (2023). Q1A(R2): Stability Testing of New Drug Substances and Products. [Online]. Available: [Link]

-

Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Online]. Available: [Link]

-

Scribd. Hydrolysis of Benzonitrile. [Online]. Available: [Link]

-

Bakshi, M., & Singh, S. (2002). Development of stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Online]. Available: [Link]

-